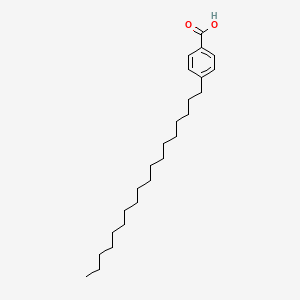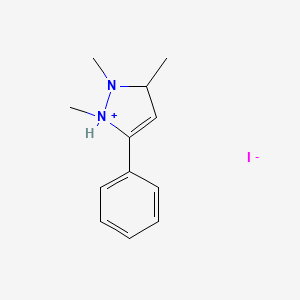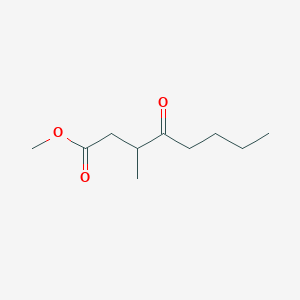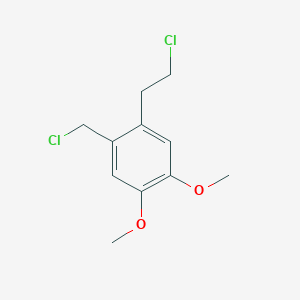
(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one is an organic compound with a chiral center, making it optically active It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one typically involves the use of starting materials such as 4-methoxybenzaldehyde and 2-methylbutanone. One common synthetic route includes the following steps:
Aldol Condensation: The reaction between 4-methoxybenzaldehyde and 2-methylbutanone in the presence of a base such as sodium hydroxide to form an intermediate aldol product.
Dehydration: The intermediate undergoes dehydration to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one involves its interaction with specific molecular targets. The methoxy group and the chiral center play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile
- 3-(4-Methoxyphenyl)-2-propenal
- 2-Methoxyphenyl isocyanate
Uniqueness
(2S)-1-(4-Methoxyphenyl)-2-methylbutan-1-one is unique due to its specific structural features, such as the presence of a methoxy group and a chiral center
Propiedades
Número CAS |
27763-55-9 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
(2S)-1-(4-methoxyphenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-9(2)12(13)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3/t9-/m0/s1 |
Clave InChI |
VASTZFXIPBJXFK-VIFPVBQESA-N |
SMILES isomérico |
CC[C@H](C)C(=O)C1=CC=C(C=C1)OC |
SMILES canónico |
CCC(C)C(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


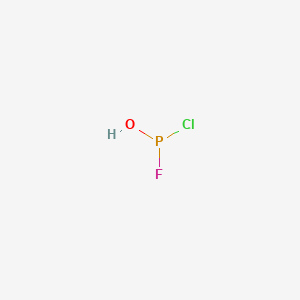
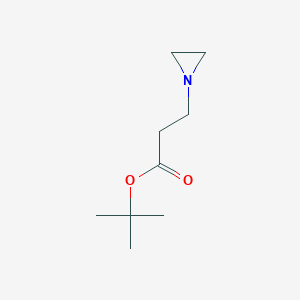
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
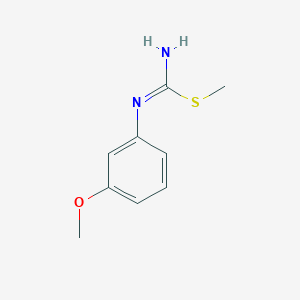

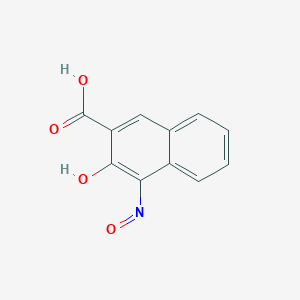
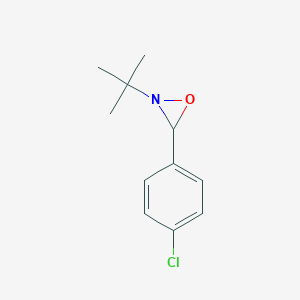
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
